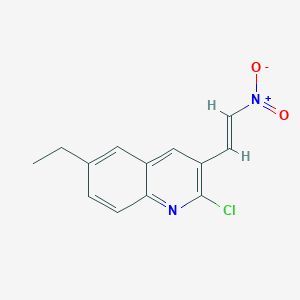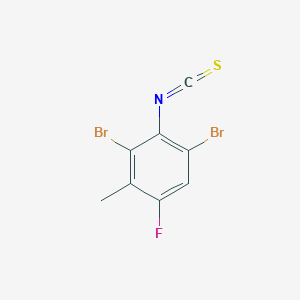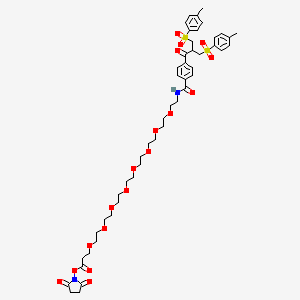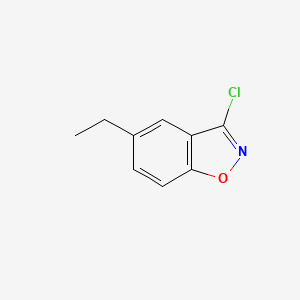
3-Chloro-5-ethylbenzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-ethylbenzisoxazole is a heterocyclic aromatic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3rd position and an ethyl group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethylbenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form 3-chlorobenzohydroxamic acid, which then undergoes cyclization to form the benzisoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-ethylbenzisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 3-amino-5-ethylbenzisoxazole or 3-thio-5-ethylbenzisoxazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3-chloro-5-ethylbenzisoxazoline.
Aplicaciones Científicas De Investigación
3-Chloro-5-ethylbenzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of functional materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-ethylbenzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-Chlorobenzisoxazole: Lacks the ethyl group, making it less hydrophobic.
5-Ethylbenzisoxazole: Lacks the chlorine atom, affecting its reactivity.
3-Methyl-5-ethylbenzisoxazole: Has a methyl group instead of chlorine, altering its electronic properties.
Uniqueness: 3-Chloro-5-ethylbenzisoxazole is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the ethyl group increases its hydrophobicity, potentially affecting its interaction with biological targets.
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
3-chloro-5-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-3-4-8-7(5-6)9(10)11-12-8/h3-5H,2H2,1H3 |
Clave InChI |
FYCJICIHALEJAD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)ON=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)

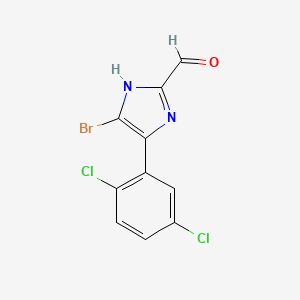



![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
